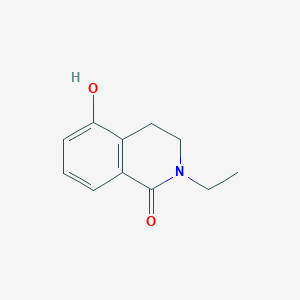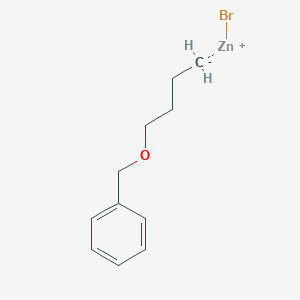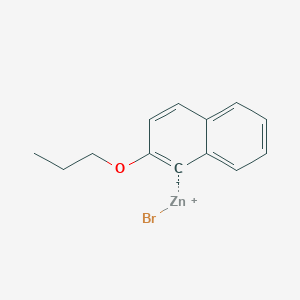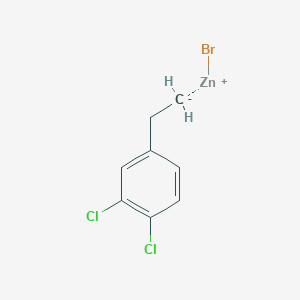
3,4-Dichlorophenethylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenethylzinc bromide . It is a chemical reagent used in various organic synthesis processes. The compound is typically available as a 0.5 M solution in tetrahydrofuran. Its molecular formula is C8H7BrCl2Zn, and it has a molecular weight of 319.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenethylzinc bromide can be synthesized through the reaction of 3,4-dichlorophenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenethylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide substrate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the substrates used. In Negishi coupling, the product is typically a biaryl or a substituted alkane, depending on the halide substrate.
Scientific Research Applications
Chemistry: 3,4-Dichlorophenethylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenethylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the halide substrate, facilitating the transfer of the phenethyl group to the substrate. This process is typically catalyzed by palladium or nickel, which helps in the formation of the carbon-carbon bond.
Comparison with Similar Compounds
Phenethylzinc bromide: Similar in structure but lacks the dichloro substitution on the phenyl ring.
3,4-Dichlorophenylmagnesium bromide: Another organometallic reagent with similar reactivity but contains magnesium instead of zinc.
3,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions, similar in reactivity but involves boron instead of zinc.
Uniqueness: 3,4-Dichlorophenethylzinc bromide is unique due to its specific reactivity in Negishi coupling reactions. The presence of the dichloro groups on the phenyl ring can influence the electronic properties of the compound, making it more reactive in certain conditions compared to its analogs.
Properties
Molecular Formula |
C8H7BrCl2Zn |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
bromozinc(1+);1,2-dichloro-4-ethylbenzene |
InChI |
InChI=1S/C8H7Cl2.BrH.Zn/c1-2-6-3-4-7(9)8(10)5-6;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
HEXKLCTVJKYDIK-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1=CC(=C(C=C1)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


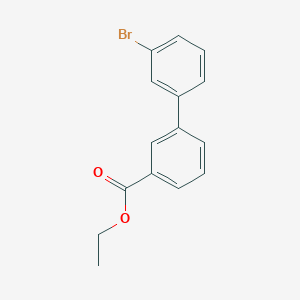
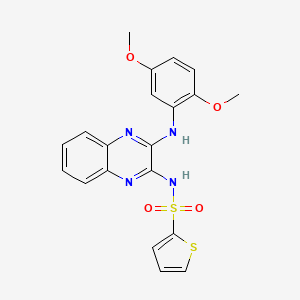

![2-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14877036.png)

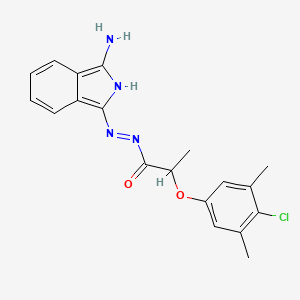
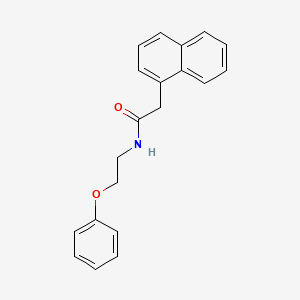
![6-Fluorospiro[3.3]heptan-2-amine](/img/structure/B14877053.png)
![8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one](/img/structure/B14877057.png)
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14877058.png)
